molecular formula C23H23N5O3 B2977362 9-(4-tert-butylphenyl)-2-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide CAS No. 898446-56-5

9-(4-tert-butylphenyl)-2-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide

Cat. No. B2977362
CAS RN: 898446-56-5
M. Wt: 417.469
InChI Key: POQVKVYKHNVWLB-UHFFFAOYSA-N
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Description

9-(4-tert-butylphenyl)-2-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide, commonly known as OLT1177, is a small molecule drug that is being studied for its anti-inflammatory properties. It was first synthesized in 2010 by a team of researchers led by Dr. Charles Dinarello at the University of Colorado.

Scientific Research Applications

Synthesis and Applications in Drug Design

  • Functionalized Amino Acid Derivatives for Anticancer Agents : A study focused on synthesizing a series of functionalized amino acid derivatives evaluated for cytotoxicity against human cancer cell lines. This research highlights the potential of such compounds in designing new anticancer agents (Kumar et al., 2009).

  • Ortho-linked Polyamides for Material Science : Research on the synthesis of polyamides based on derivatives similar to the compound demonstrates their applications in creating materials with high thermal stability and solubility in polar solvents. These materials are valuable for their mechanical properties and chemical resistance (Hsiao et al., 2000).

Inhibition Studies and Chemical Synthesis

  • Inhibition of L-Aromatic Amino Acid Decarboxylase : A study on the inhibition of pig kidney L-aromatic amino acid decarboxylase by related compounds indicates the potential medical applications of such inhibitors in treating diseases related to neurotransmitter metabolism (Ahmad et al., 1992).

  • Development of Carboxamide Protecting Groups : Research on developing new carboxamide protecting groups, such as the 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB) group, showcases the importance of such compounds in synthetic organic chemistry. These protecting groups facilitate complex synthetic processes by protecting sensitive functional groups (Muranaka et al., 2011).

properties

IUPAC Name

9-(4-tert-butylphenyl)-2-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-23(2,3)14-7-9-15(10-8-14)28-21-18(26-22(28)30)17(19(24)29)25-20(27-21)13-5-11-16(31-4)12-6-13/h5-12H,1-4H3,(H2,24,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQVKVYKHNVWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-tert-butylphenyl)-2-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide

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